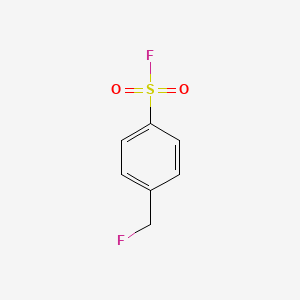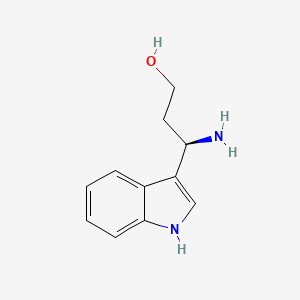
(3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol: is a chiral compound that features an indole ring, an amino group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indole derivatives.
Amination: Introduction of the amino group can be achieved through reductive amination or other amination techniques.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, which may involve the use of oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include various indole derivatives with modified functional groups, which can be further utilized in different applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological macromolecules. It serves as a model compound for understanding the behavior of indole derivatives in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of (3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The indole ring can engage in π-π interactions, while the amino and hydroxyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptophan: An essential amino acid with an indole ring and an amino group.
Serotonin: A neurotransmitter derived from tryptophan with an indole ring and a hydroxyl group.
Indole-3-acetic acid: A plant hormone with an indole ring and a carboxyl group.
Uniqueness
(3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol is unique due to its specific combination of functional groups and chiral center. This combination allows for distinct chemical reactivity and biological activity compared to other indole derivatives.
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol |
InChI |
InChI=1S/C11H14N2O/c12-10(5-6-14)9-7-13-11-4-2-1-3-8(9)11/h1-4,7,10,13-14H,5-6,12H2/t10-/m1/s1 |
Clé InChI |
QDEFOEUEGBSZFU-SNVBAGLBSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)[C@@H](CCO)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C(CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


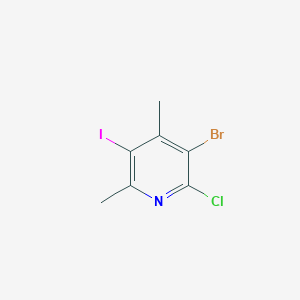
![(13S,17R)-N-[(1E)-({[3-(trifluoromethyl)phenyl]methoxy}amino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13075113.png)
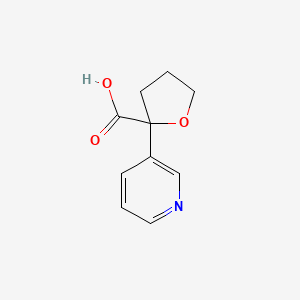
![(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13075127.png)
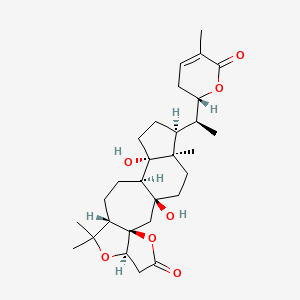

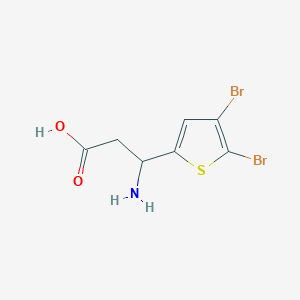
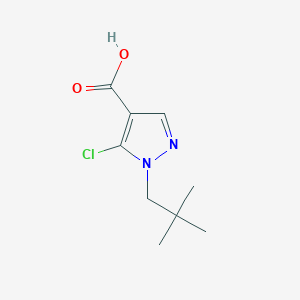
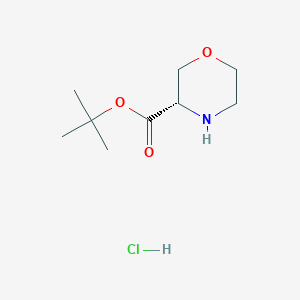

![[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea](/img/structure/B13075186.png)


